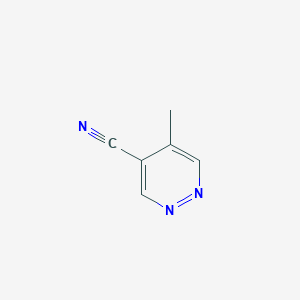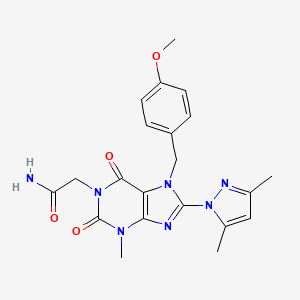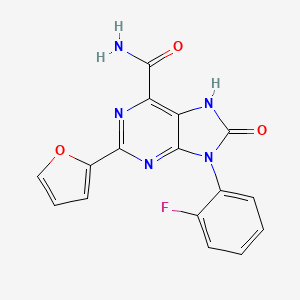
5-甲基吡啶并嘧啶-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyridazine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
科学研究应用
5-Methylpyridazine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antihypertensive activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 5-Methylpyridazine-4-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.
生化分析
Biochemical Properties
5-Methylpyridazine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 5-Methylpyridazine-4-carbonitrile has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 5-Methylpyridazine-4-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methylpyridazine-4-carbonitrile can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it affects cell signaling pathways by interacting with receptors and other signaling molecules, which can lead to altered cellular responses and functions .
Molecular Mechanism
At the molecular level, 5-Methylpyridazine-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the biochemical and pharmacological effects of 5-Methylpyridazine-4-carbonitrile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridazine-4-carbonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to 5-Methylpyridazine-4-carbonitrile can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methylpyridazine-4-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme modulation and improved metabolic function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cellular damage. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 5-Methylpyridazine-4-carbonitrile .
Metabolic Pathways
5-Methylpyridazine-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, 5-Methylpyridazine-4-carbonitrile may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations and the overall metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Methylpyridazine-4-carbonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 5-Methylpyridazine-4-carbonitrile within tissues is also influenced by its binding affinity to various biomolecules, which can affect its accumulation and activity .
Subcellular Localization
The subcellular localization of 5-Methylpyridazine-4-carbonitrile is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-Methylpyridazine-4-carbonitrile may be localized to the mitochondria, where it can influence mitochondrial function and metabolic activity. Understanding the subcellular localization of 5-Methylpyridazine-4-carbonitrile is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,6-dichloropyridazine with methylamine, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of 5-Methylpyridazine-4-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency.
化学反应分析
Types of Reactions
5-Methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of 5-methylpyridazine-4-amine.
Substitution: Formation of halogenated or alkylated derivatives of 5-Methylpyridazine-4-carbonitrile.
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methyl and cyano substituents.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of pharmacological activities.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4, differing in its chemical properties and applications.
Uniqueness
5-Methylpyridazine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methyl and cyano groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various pharmacological applications.
属性
IUPAC Name |
5-methylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFOHKHKFABYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)



![N-(3-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2413395.png)

![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)
![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2413406.png)
![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)
